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molecular formula C8H16O2S B1617347 Hexyl mercaptoacetate CAS No. 20292-01-7

Hexyl mercaptoacetate

Cat. No. B1617347
M. Wt: 176.28 g/mol
InChI Key: HTTYRACTMYJREK-UHFFFAOYSA-N
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Patent
US04287118

Procedure details

Thioglycolic acid obtained from Evans Chemetics, Inc. (75 ml, 1.0785 mole) was added dropwise to hexanol obtained from Continental Oil Company (135.6 ml, 1.0785 mole) with 12% Dowex cation exchange resin 50W×12 50/100 (12% cross-linking, 13.2 g) as a catalyst. The solution was stirred and a nitrogen atmosphere maintained. The mixture was thereafter heated, and the byproduct, water, was distilled over as an azeotrope with hexanol at 95° C. and collected. A 10 ml excess of hexanol was added to the reaction mixture to replace that lost in the azeotrope. After 2.5 hours, an 89% yield was obtained. A vacuum of 60 mm Hg was then applied to further the reaction without increasing the temperature. After an additional hour, a 95.9% yield of hexyl thioglycolate was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resin 50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.9%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][SH:3].[CH2:6](O)[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]>>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:4])[CH2:2][SH:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)O
Step Three
Name
resin 50W
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a nitrogen atmosphere maintained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was thereafter heated
DISTILLATION
Type
DISTILLATION
Details
the byproduct, water, was distilled over as an azeotrope with hexanol at 95° C.
CUSTOM
Type
CUSTOM
Details
collected
ADDITION
Type
ADDITION
Details
A 10 ml excess of hexanol was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
an 89% yield was obtained
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
without increasing the temperature
WAIT
Type
WAIT
Details
After an additional hour

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(CS)(=O)OCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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